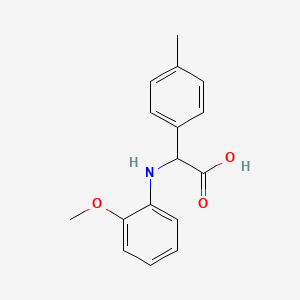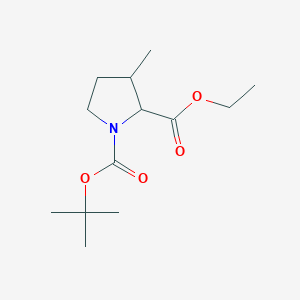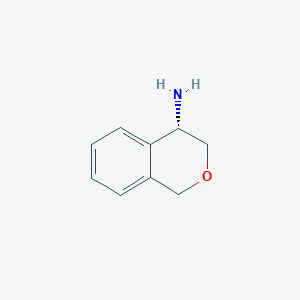
Methyl 2-(adamantane-1-carboxamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl2-(adamantane-1-carboxamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate is a complex organic compound that features a unique combination of adamantane, thiophene, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(adamantane-1-carboxamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the adamantane-1-carboxylic acid, followed by its conversion to the corresponding amide. The thiophene ring is then introduced through a series of coupling reactions, and the final esterification step yields the desired compound. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Purification methods such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl2-(adamantane-1-carboxamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl2-(adamantane-1-carboxamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The adamantane group is known for its ability to enhance the stability and bioavailability of compounds, while the thiophene ring can participate in π-π interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- Methyl2-(adamantane-1-carboxamido)-4-methyl-5-(p-tolylcarbamoyl)thiophene-3-carboxylate
- Methyl2-(adamantane-1-carboxamido)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate
Uniqueness
Methyl2-(adamantane-1-carboxamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate is unique due to the specific substitution pattern on the thiophene ring and the presence of both adamantane and m-tolylcarbamoyl groups. These structural features may confer distinct physicochemical properties and biological activities compared to similar compounds.
Properties
Molecular Formula |
C26H30N2O4S |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
methyl 2-(adamantane-1-carbonylamino)-4-methyl-5-[(3-methylphenyl)carbamoyl]thiophene-3-carboxylate |
InChI |
InChI=1S/C26H30N2O4S/c1-14-5-4-6-19(7-14)27-22(29)21-15(2)20(24(30)32-3)23(33-21)28-25(31)26-11-16-8-17(12-26)10-18(9-16)13-26/h4-7,16-18H,8-13H2,1-3H3,(H,27,29)(H,28,31) |
InChI Key |
DQVJMOKPHDVPGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


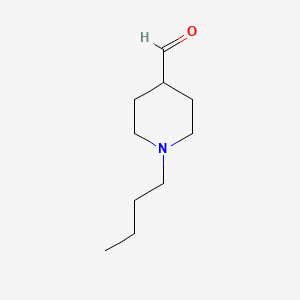
![tert-Butyl 1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12992620.png)
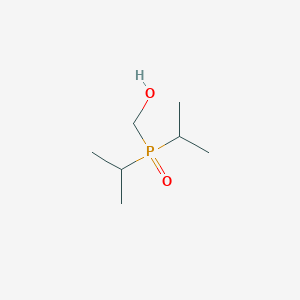

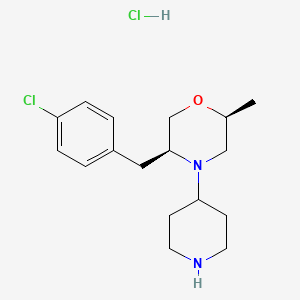
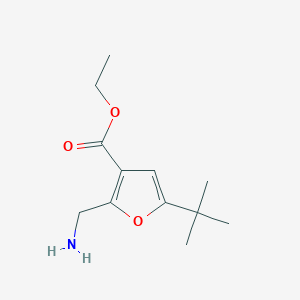
![5,7-Dichloro-N-(p-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12992645.png)
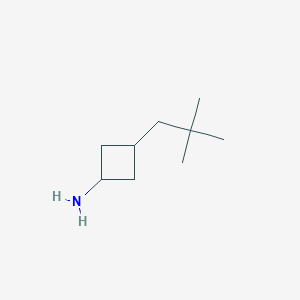

![(4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12992670.png)

